1D-Myo-Inositol 3,4,5,6-tetrakisphosphate
1D-Myo-Inositol 3,4,5,6-tetrakisphosphate
1D-myo-inositol 3,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate having the four phosphate groups placed at the 3-, 4-, 5- and 6-positions. It has a role as a mouse metabolite. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 3,4,5,6-tetrakisphosphate(8-).
D-Myo-inositol 3, 4, 5, 6-tetrakisphosphate, also known as ins-3, 4, 5, 6-P4 or inositol-3, 4, 5, 6-tetraphosphoric acid, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. D-Myo-inositol 3, 4, 5, 6-tetrakisphosphate is soluble (in water) and an extremely strong acidic compound (based on its pKa). D-Myo-inositol 3, 4, 5, 6-tetrakisphosphate participates in a number of enzymatic reactions. In particular, D-Myo-inositol 3, 4, 5, 6-tetrakisphosphate can be biosynthesized from inositol 1, 3, 4, 5, 6-pentakisphosphate; which is catalyzed by the enzyme inositol-tetrakisphosphate 1-kinase. In addition, D-Myo-inositol 3, 4, 5, 6-tetrakisphosphate can be biosynthesized from inositol 1, 3, 4, 5, 6-pentakisphosphate; which is mediated by the enzyme inositol-tetrakisphosphate 1-kinase. In humans, D-myo-inositol 3, 4, 5, 6-tetrakisphosphate is involved in the inositol metabolism pathway and the inositol phosphate metabolism pathway.
D-Myo-inositol 3, 4, 5, 6-tetrakisphosphate, also known as ins-3, 4, 5, 6-P4 or inositol-3, 4, 5, 6-tetraphosphoric acid, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. D-Myo-inositol 3, 4, 5, 6-tetrakisphosphate is soluble (in water) and an extremely strong acidic compound (based on its pKa). D-Myo-inositol 3, 4, 5, 6-tetrakisphosphate participates in a number of enzymatic reactions. In particular, D-Myo-inositol 3, 4, 5, 6-tetrakisphosphate can be biosynthesized from inositol 1, 3, 4, 5, 6-pentakisphosphate; which is catalyzed by the enzyme inositol-tetrakisphosphate 1-kinase. In addition, D-Myo-inositol 3, 4, 5, 6-tetrakisphosphate can be biosynthesized from inositol 1, 3, 4, 5, 6-pentakisphosphate; which is mediated by the enzyme inositol-tetrakisphosphate 1-kinase. In humans, D-myo-inositol 3, 4, 5, 6-tetrakisphosphate is involved in the inositol metabolism pathway and the inositol phosphate metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
112791-61-4
VCID:
VC0048714
InChI:
InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1
SMILES:
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Molecular Formula:
C6H16O18P4
Molecular Weight:
500.08 g/mol
1D-Myo-Inositol 3,4,5,6-tetrakisphosphate
CAS No.: 112791-61-4
Main Products
VCID: VC0048714
Molecular Formula: C6H16O18P4
Molecular Weight: 500.08 g/mol
CAS No. | 112791-61-4 |
---|---|
Product Name | 1D-Myo-Inositol 3,4,5,6-tetrakisphosphate |
Molecular Formula | C6H16O18P4 |
Molecular Weight | 500.08 g/mol |
IUPAC Name | [(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
Standard InChI | InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1 |
Standard InChIKey | MRVYFOANPDTYBY-UZAAGFTCSA-N |
Isomeric SMILES | [C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
SMILES | C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Canonical SMILES | C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Physical Description | Solid |
Description | 1D-myo-inositol 3,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate having the four phosphate groups placed at the 3-, 4-, 5- and 6-positions. It has a role as a mouse metabolite. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 3,4,5,6-tetrakisphosphate(8-). D-Myo-inositol 3, 4, 5, 6-tetrakisphosphate, also known as ins-3, 4, 5, 6-P4 or inositol-3, 4, 5, 6-tetraphosphoric acid, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. D-Myo-inositol 3, 4, 5, 6-tetrakisphosphate is soluble (in water) and an extremely strong acidic compound (based on its pKa). D-Myo-inositol 3, 4, 5, 6-tetrakisphosphate participates in a number of enzymatic reactions. In particular, D-Myo-inositol 3, 4, 5, 6-tetrakisphosphate can be biosynthesized from inositol 1, 3, 4, 5, 6-pentakisphosphate; which is catalyzed by the enzyme inositol-tetrakisphosphate 1-kinase. In addition, D-Myo-inositol 3, 4, 5, 6-tetrakisphosphate can be biosynthesized from inositol 1, 3, 4, 5, 6-pentakisphosphate; which is mediated by the enzyme inositol-tetrakisphosphate 1-kinase. In humans, D-myo-inositol 3, 4, 5, 6-tetrakisphosphate is involved in the inositol metabolism pathway and the inositol phosphate metabolism pathway. |
Synonyms | D-myo-inositol 3,4,5,6-tetrakisphosphate Ins(3,4,5,6)P3 |
PubChem Compound | 121920 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume